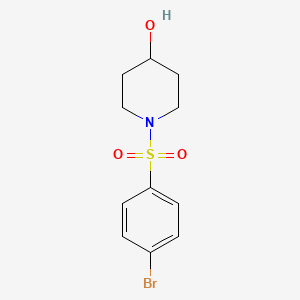

1-((4-Bromophenyl)sulfonyl)piperidin-4-ol

説明

“1-((4-Bromophenyl)sulfonyl)piperidin-4-ol” is a chemical compound with the molecular formula C11H12BrNO3S . It has an average mass of 318.187 Da and a monoisotopic mass of 316.972107 Da .

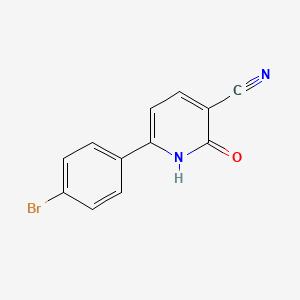

Molecular Structure Analysis

The molecular structure of “1-((4-Bromophenyl)sulfonyl)piperidin-4-ol” consists of a piperidinone ring attached to a bromophenyl sulfonyl group . The SMILES string representation of the molecule is Brc1ccc(cc1)S(=O)(=O)N2CCC(=O)CC2 .

Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 449.2±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It also has an enthalpy of vaporization of 70.8±3.0 kJ/mol and a flash point of 225.5±31.5 °C . The compound has a molar refractivity of 68.4±0.4 cm3, a polar surface area of 63 Å2, and a molar volume of 197.5±3.0 cm3 .

科学的研究の応用

Anticancer Potential

A study detailed the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluating them as promising anticancer agents. These derivatives showed significant anticancer activity in vitro, with some compounds exhibiting strong potential relative to known anticancer drugs. This suggests a promising avenue for developing new anticancer therapies using similar sulfonyl piperidinol structures (Rehman et al., 2018).

Inhibition of Tumor Necrosis Factor-alpha and Matrix Metalloproteinases

Another research focused on the synthesis of sulfonyl derivatives as inhibitors of tumor necrosis factor-alpha (TACE) and matrix metalloproteinases (MMPs), highlighting their potential in treating inflammatory diseases and cancer. These compounds, particularly those with a 4-alkynyloxy substituent, demonstrated selective inhibition of TACE over MMPs, indicating their therapeutic potential in diseases where TACE is implicated (Venkatesan et al., 2004).

Neuroprotective and Enzyme Inhibition Activities

Sulfonyl piperidinol derivatives have also been explored for their neuroprotective effects, particularly in the context of Alzheimer's disease. These compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, which are therapeutic targets for Alzheimer's disease management. The structure-activity relationship studies indicate the potential of these compounds as new drug candidates for treating neurodegenerative disorders (Rehman et al., 2018).

Antibacterial Activity

There's significant interest in developing new antibacterial agents due to the rise of antibiotic-resistant bacteria. Research into sulfonamide derivatives of piperidin-4-ol has shown promising antibacterial activity against various bacterial strains. This suggests the potential of these compounds in developing new treatments for bacterial infections (Iqbal et al., 2017).

将来の方向性

特性

IUPAC Name |

1-(4-bromophenyl)sulfonylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3S/c12-9-1-3-11(4-2-9)17(15,16)13-7-5-10(14)6-8-13/h1-4,10,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEHKGMOOHKQFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-Bromophenyl)sulfonyl)piperidin-4-ol | |

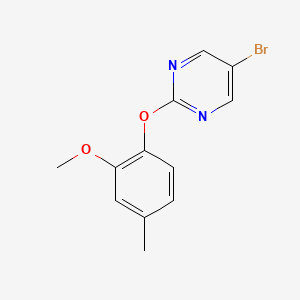

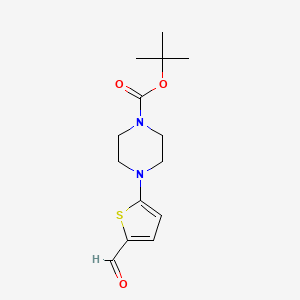

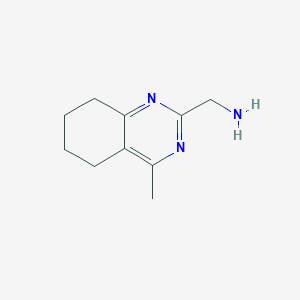

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

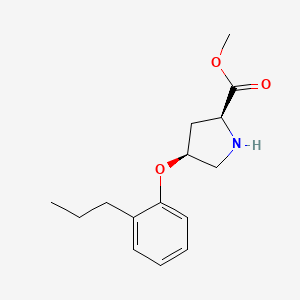

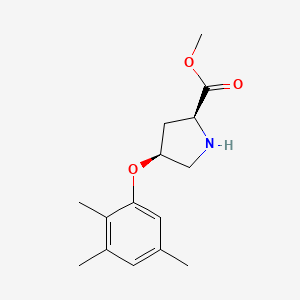

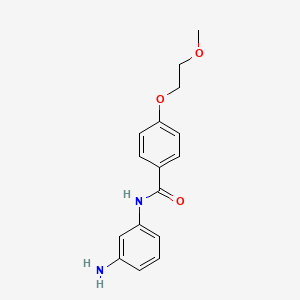

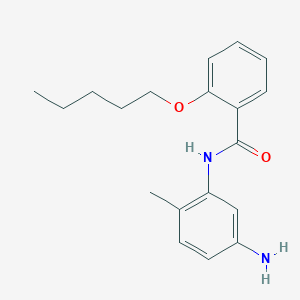

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-tert-Butyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B1437513.png)

![3-{[3-(Ethylamino)propyl]amino}-1-propanol](/img/structure/B1437520.png)

![2-[4-(4-Morpholinyl)butoxy]benzaldehyde](/img/structure/B1437531.png)